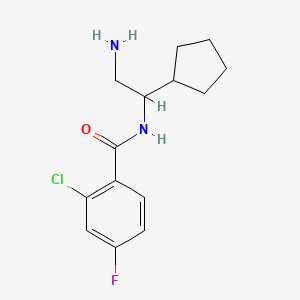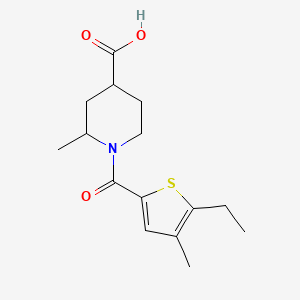![molecular formula C13H16N2O4 B6634042 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as MPAAM and is a derivative of pyridine.
Mecanismo De Acción
The mechanism of action of MPAAM is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to activate the caspase pathway, which leads to apoptosis.
Biochemical and Physiological Effects
MPAAM has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPAAM in lab experiments is its high yield during synthesis. It is also relatively easy to purify and has good stability. However, one of the limitations of using MPAAM is its high cost, which may limit its use in some research projects.
Direcciones Futuras
There are several future directions for research on MPAAM. One of the most promising areas of research is in the development of new cancer treatments. MPAAM has shown great potential in this area and further research is needed to fully understand its mechanism of action and to develop more effective treatments. Other areas of research include the development of new anti-inflammatory drugs and the study of MPAAM's effects on other diseases.
Conclusion
In conclusion, 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a promising compound that has a wide range of potential applications in scientific research. Its synthesis method is relatively straightforward and it has been found to have significant biochemical and physiological effects. More research is needed to fully understand its mechanism of action and to develop more effective treatments for diseases such as cancer and inflammation.
Métodos De Síntesis
The synthesis of MPAAM involves the reaction of 2-methyl-4-pyridinecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in anhydrous conditions and yields MPAAM as a white solid with a high yield.
Aplicaciones Científicas De Investigación
MPAAM has been extensively studied for its potential use in various fields of research. One of the most promising applications of MPAAM is in the field of cancer research. Studies have shown that MPAAM has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-[4-(2-methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-6-10(2-3-14-9)13(18)15-4-5-19-8-11(15)7-12(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXPXNWYGJMCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N2CCOCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)




![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)



![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)

![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)
![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)